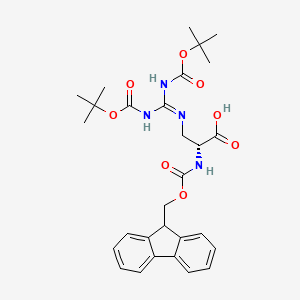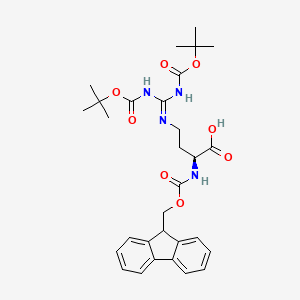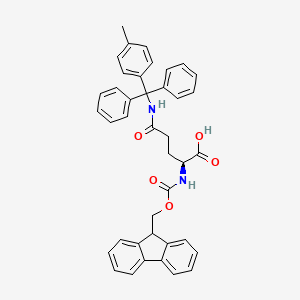
Fmoc-D-Agp(Boc)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-D-Agp(Boc)2-OH” is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The full name of this compound is N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid .
Molecular Structure Analysis
The empirical formula of “this compound” is C29H36N4O8 . Its molecular weight is 568.62 g/mol . The InChI code for this compound is 1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3, (H,31,36) (H,34,35) (H2,30,32,33,37,38)/t22-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . .Scientific Research Applications
Photocatalytic Applications
Research on materials like (BiO)2CO3 indicates the growing interest in photocatalytic applications for environmental and energy purposes. Such materials are explored for their potential in healthcare, photocatalysis, and other applications due to their unique properties, including band gap and photocatalytic performance enhancement through modification strategies (Ni, Sun, Zhang, & Dong, 2016). While this study does not directly mention Fmoc-D-Agp(Boc)2-OH, the methodologies for enhancing photocatalytic performance of materials could be relevant for its applications.
Biotechnology and Pharmacology
The review on human flavin-containing monooxygenases presents an example of how enzymatic processes are critical in drug metabolism and detoxication pathways (Cashman & Zhang, 2006). Understanding these enzymatic mechanisms can inform the design and application of chemical compounds, including peptides synthesized using this compound, in therapeutic contexts.
Neuroscientific Research
Functional magnetic resonance imaging (fMRI) and its reliability in studying cognitive processes showcases the intersection of advanced imaging technologies and neuroscientific research (Bennett & Miller, 2010). While not directly related, the development and application of compounds like this compound could be explored in the context of enhancing imaging agents or as part of neuroscientific research methodologies.
Environmental Monitoring
Research on microbial fuel cells for biological oxygen demand sensors demonstrates the integration of biotechnological and environmental engineering approaches for monitoring water quality (Sonawane, Ezugwu, & Ghosh, 2020). Such interdisciplinary research could be relevant for exploring the environmental applications of chemical compounds synthesized using techniques involving this compound.
Safety and Hazards
When handling “Fmoc-D-Agp(Boc)2-OH”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Fmoc-D-Agp(Boc)2-OH is primarily used in the field of peptide synthesis . It is a useful tool for the introduction of a shortened arginine analog, Agb . The primary target of this compound is the peptide chain where it is incorporated during the synthesis process .
Mode of Action
The compound this compound operates by protecting the amine groups during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the peptide synthesis process . The compound is incorporated into the peptide chain during the synthesis, and its presence allows for the protection of the amine groups, preventing unwanted side reactions .
Pharmacokinetics
The compound’s bioavailability is more relevant in the context of its efficiency in peptide synthesis processes .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, the compound ensures that the peptide chain is formed correctly without unwanted side reactions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the compound’s action . For instance, the compound should be stored at temperatures between -15°C to -25°C .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Agp(Boc)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes and proteins involved in peptide bond formationThe interactions between this compound and enzymes such as peptidyl transferases facilitate the formation of peptide bonds, contributing to the synthesis of complex peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect cell function by modulating the activity of signaling molecules and transcription factors. For instance, peptides containing this compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades. Additionally, the presence of this compound in peptides can alter gene expression patterns, impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The compound binds to specific sites on enzymes and proteins, facilitating the formation of peptide bonds. This binding interaction is crucial for the incorporation of arginine analogs into peptides. This compound can also influence enzyme activity by acting as an inhibitor or activator, depending on the context of the biochemical reaction. These interactions at the molecular level contribute to the compound’s effectiveness in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider during experiments. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate peptide synthesis without causing adverse effects. At higher doses, this compound may exhibit toxic effects, impacting cellular function and overall health. Threshold effects have been observed, where the compound’s effectiveness plateaus at a certain dosage, beyond which no additional benefits are observed. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and other cofactors that facilitate peptide bond formation. These interactions can influence metabolic flux and the levels of metabolites involved in peptide synthesis. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness in peptide synthesis. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, where it interacts with enzymes and other biomolecules involved in peptide synthesis. The distribution of the compound within tissues can also impact its overall effectiveness and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s interactions with enzymes and proteins involved in peptide synthesis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and optimize its use in biochemical research .
properties
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)








